molecular formula C13H16Br3NO3S B14236059 N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide CAS No. 322475-44-5

N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide

Cat. No.: B14236059
CAS No.: 322475-44-5
M. Wt: 506.0 g/mol
InChI Key: SSAZIVWGHWNJEL-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a pentan-3-yl group and a tribromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pentan-3-ylamine under appropriate conditions to form N-(Pentan-3-yl)benzamide.

    Introduction of the Tribromomethanesulfonyl Group: The tribromomethanesulfonyl group can be introduced by reacting N-(Pentan-3-yl)benzamide with tribromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tribromomethanesulfonyl group, yielding the corresponding benzamide.

    Oxidation Reactions: Oxidation of the pentan-3-yl group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield the corresponding benzamide without the tribromomethanesulfonyl group.

Scientific Research Applications

N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide has several scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: The compound’s ability to undergo various chemical reactions makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tribromomethanesulfonyl group can act as a reactive moiety, facilitating covalent binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Pentan-3-yl)-3-(trichloromethanesulfonyl)benzamide: Similar structure but with a trichloromethanesulfonyl group instead of a tribromomethanesulfonyl group.

    N-(Pentan-3-yl)-3-(methanesulfonyl)benzamide: Contains a methanesulfonyl group instead of a tribromomethanesulfonyl group.

Uniqueness

N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tribromomethanesulfonyl group is more electron-withdrawing and bulkier than the trichloromethanesulfonyl or methanesulfonyl groups, leading to different chemical and biological properties.

Properties

CAS No.

322475-44-5

Molecular Formula

C13H16Br3NO3S

Molecular Weight

506.0 g/mol

IUPAC Name

N-pentan-3-yl-3-(tribromomethylsulfonyl)benzamide

InChI

InChI=1S/C13H16Br3NO3S/c1-3-10(4-2)17-12(18)9-6-5-7-11(8-9)21(19,20)13(14,15)16/h5-8,10H,3-4H2,1-2H3,(H,17,18)

InChI Key

SSAZIVWGHWNJEL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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